Hsd-016
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Overview
Description
HSD-016 is a small-molecule drug that specifically targets 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to its active form, cortisol. Clinical data suggest that inhibiting 11β-HSD1 could be beneficial for managing type 2 diabetes and related metabolic conditions .
Preparation Methods
The synthesis of HSD-016 involves several key steps. Notably, a chiral tertiary alcohol is asymmetrically synthesized using Sharpless dihydroxylation, followed by epoxide formation and mild reduction. This scalable route ensures the production of multikilogram quantities necessary for clinical studies .
Chemical Reactions Analysis
HSD-016 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an active area of research. The major products formed from these reactions contribute to its pharmacological effects.
Scientific Research Applications
HSD-016 has garnered interest in multiple scientific fields:
Biology: Investigations focus on its impact on cellular processes and signaling pathways.
Medicine: Clinical trials evaluate its efficacy in managing type 2 diabetes.
Industry: this compound’s industrial applications are still unfolding, but its potential as a therapeutic agent remains promising.
Mechanism of Action
HSD-016 exerts its effects by inhibiting 11β-HSD1. By blocking the conversion of cortisone to cortisol, it modulates glucocorticoid signaling pathways. These pathways are implicated in diabetes, inflammation, and metabolic syndrome.
Comparison with Similar Compounds
While HSD-016 stands out as a potent and selective 11β-HSD1 inhibitor, other related compounds exist. its unique properties make it a promising candidate for further exploration.
Properties
CAS No. |
946396-92-5 |
---|---|
Molecular Formula |
C21H21F7N2O3S |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-2-[3-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylphenyl]propan-2-ol |
InChI |
InChI=1S/C21H21F7N2O3S/c1-13-12-29(18-7-6-15(22)11-17(18)20(23,24)25)8-9-30(13)34(32,33)16-5-3-4-14(10-16)19(2,31)21(26,27)28/h3-7,10-11,13,31H,8-9,12H2,1-2H3/t13-,19-/m1/s1 |
InChI Key |
ZWASRJHIEFYJGL-BFUOFWGJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[C@](C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F |
SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)C(C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)C(C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F |
946396-92-5 | |
Synonyms |
(R)-1,1,1-trifluoro-2-(3-((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)phenyl)propan-2-ol HSD-016 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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